molecular formula C18H26N6O6S2 B14677264 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 37425-16-4

2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B14677264
CAS No.: 37425-16-4
M. Wt: 486.6 g/mol
InChI Key: JKCHQLARZXAPAK-UHFFFAOYSA-N
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Description

2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core, which is a heterocyclic aromatic organic compound, and a piperazine ring substituted with an o-tolyl group. The dimethanesulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps, starting with the preparation of the purine core and the piperazine ring. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the o-tolyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form the C-N bonds efficiently

Chemical Reactions Analysis

Types of Reactions

2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted purines and piperazines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The purine core is known to interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a pyridine core instead of a purine.

    4-(o-Tolyl)piperazine: Similar piperazine ring but lacks the purine core.

    9H-purine derivatives: Compounds with similar purine cores but different substituents.

Uniqueness

2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core and a piperazine ring with an o-tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

37425-16-4

Molecular Formula

C18H26N6O6S2

Molecular Weight

486.6 g/mol

IUPAC Name

methanesulfonic acid;2-[4-(2-methylphenyl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H18N6.2CH4O3S/c1-12-4-2-3-5-14(12)21-6-8-22(9-7-21)16-17-10-13-15(20-16)19-11-18-13;2*1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20);2*1H3,(H,2,3,4)

InChI Key

JKCHQLARZXAPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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